molecular formula C15H17Cl2N3OS B12694174 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- CAS No. 178980-29-5

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12694174
CAS No.: 178980-29-5
M. Wt: 358.3 g/mol
InChI Key: ZZBBWKQQRQUDAC-UHFFFAOYSA-N
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Description

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and chlorinated aromatic compounds. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the 3,5-dichlorophenylthio group.

    Amidation: reactions to form the acetamide group.

    Alkylation: reactions to introduce the methyl and isopropyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production.

    Catalysts: to enhance reaction rates and yields.

    Purification techniques: such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the acetamide group to amines.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitric acid.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Halogenated or nitrated derivatives: from substitution.

Scientific Research Applications

1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- involves:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

    Binding interactions: Hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-acetamide derivatives: Compounds with similar core structures but different substituents.

    Thioether derivatives: Compounds with sulfur-containing groups attached to aromatic rings.

Uniqueness

    Structural uniqueness: The specific arrangement of substituents on the imidazole ring.

    Biological activity: Unique interactions with biological targets compared to similar compounds.

Properties

CAS No.

178980-29-5

Molecular Formula

C15H17Cl2N3OS

Molecular Weight

358.3 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]acetamide

InChI

InChI=1S/C15H17Cl2N3OS/c1-8(2)14-15(20(3)13(19-14)7-12(18)21)22-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)

InChI Key

ZZBBWKQQRQUDAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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